molecular formula C12H16O4 B2394386 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid CAS No. 53979-33-2

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B2394386
CAS No.: 53979-33-2
M. Wt: 224.256
InChI Key: UDWOGKXUYHXPKV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a base-catalyzed Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with an appropriate ketone in the presence of a base such as potassium hydroxide . The reaction mixture is stirred for several hours, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWOGKXUYHXPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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